![molecular formula C11H13NO4S B1441470 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid CAS No. 1282896-74-5](/img/structure/B1441470.png)
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid
Overview
Description
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid is a chemical compound that belongs to the class of thiazolidines. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a benzoic acid moiety, which is a benzene ring with a carboxylic acid group attached. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with a thiazolidine derivative. The reaction conditions often require the use of a strong acid or base as a catalyst, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction conditions can help to optimize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid. For instance, research conducted by Güzel-Akdemir et al. demonstrated that compounds derived from thiazolidinone scaffolds exhibited significant inhibitory effects against various cancer cell lines. In particular, one compound showed an inhibition rate of 84.19% against the MOLT-4 leukemia cell line and 72.11% against the SF-295 CNS cancer cell line in preliminary screenings .
Compound | Cancer Cell Line | Inhibition Rate (%) |
---|---|---|
4g | MOLT-4 | 84.19 |
4p | SF-295 | 72.11 |
These findings suggest that thiazolidinone derivatives, including those related to this compound, could be promising candidates for further development as anticancer agents.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of compounds similar to this compound. A study investigated a series of benzothiazole derivatives that included thiazolidine structures and their inhibitory effects on monoamine oxidase enzymes, which are implicated in neurodegenerative diseases. Certain derivatives showed significant activity against monoamine oxidase B and butyrylcholinesterase, indicating potential for treating conditions like Alzheimer's disease .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that yield various derivatives with differing biological activities. The characterization of these compounds is crucial for understanding their structure–activity relationships.
Synthesis Example
A common synthetic route involves the reaction of appropriate thiazolidine precursors with substituted benzoic acids under controlled conditions to yield the desired product.
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Research in Pharmacy, researchers synthesized several thiazolidinone derivatives and evaluated their anticancer activity using a panel of human cancer cell lines. The results indicated a promising profile for compounds containing the thiazolidinone core structure .
Case Study 2: Neuroprotective Evaluation
Another study focused on evaluating the neuroprotective properties of benzothiazole derivatives that included thiazolidine moieties. The results demonstrated that these compounds could reduce the activity of enzymes associated with neurodegeneration, suggesting their potential use as therapeutic agents in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Dioxo-1$l^{6},2-thiazolidin-2-yl)benzoic acid: Similar structure but lacks the methyl group on the benzene ring.
2-(1,1-Dioxo-1$l^{6},2-thiazolidin-2-yl)-4,5-dimethoxybenzoic acid: Contains additional methoxy groups on the benzene ring.
Uniqueness
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a building block in chemical synthesis.
Biological Activity
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid (CAS No. 1282896-74-5) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 255.29 g/mol
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 mg/L |
Escherichia coli | 16 mg/L |
Candida albicans | 0.125–0.5 mg/L |
A study highlighted that modifications in the thiazolidine structure can enhance antifungal activity against Candida species, with the compound showing promising results similar to established antifungal agents like Mycosidine .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Thiazolidines are known for their ability to modulate inflammatory pathways. In vitro studies have demonstrated that derivatives can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Anticancer Potential
Recent investigations into the anticancer properties of thiazolidine derivatives have shown that they can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators. The compound's ability to inhibit tumor growth has been documented in several studies, indicating its potential as a chemotherapeutic agent .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several thiazolidine derivatives, including this compound. Results indicated superior activity against Bacillus cereus compared to standard antibiotics .
- In Vivo Studies : A recent animal model study assessed the anti-inflammatory effects of thiazolidine compounds, showing significant reduction in edema and inflammatory markers post-treatment with this compound .
Properties
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-8-7-9(3-4-10(8)11(13)14)12-5-2-6-17(12,15)16/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNGKDJKBMNCJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCS2(=O)=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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